Procaine penicillin G

Descripción general

Descripción

Synthesis Analysis

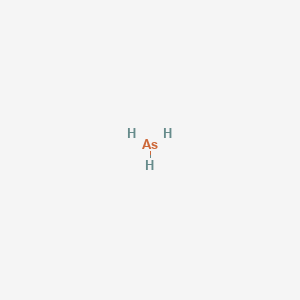

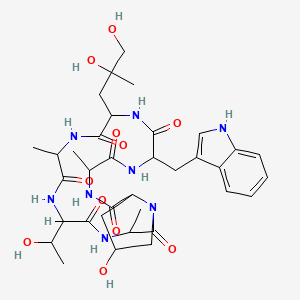

The synthesis of Procaine Penicillin G involves the transformation of penicillin G to various intermediates, leveraging both chemical and enzymatic methods. A notable approach involves the whole-cell biotransformation of penicillin G using a three-enzyme co-expression system, highlighting advancements in green chemistry and efficient production methods (Song et al., 2022).

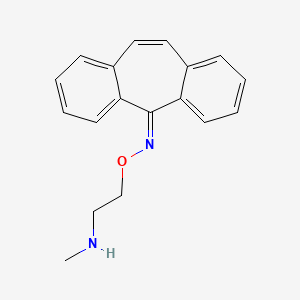

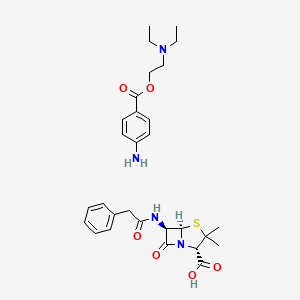

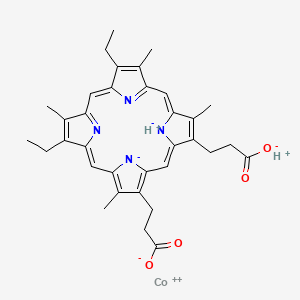

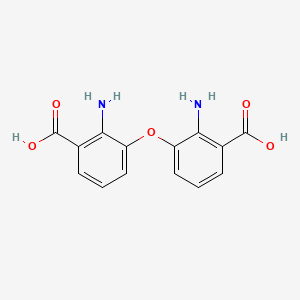

Molecular Structure Analysis

Understanding the molecular structure of Procaine Penicillin G is crucial for its synthesis and application. The compound's structure is characterized by the combination of the penicillin nucleus with the procaine moiety, affecting its pharmacokinetic properties and its interaction with bacterial penicillin-binding proteins.

Chemical Reactions and Properties

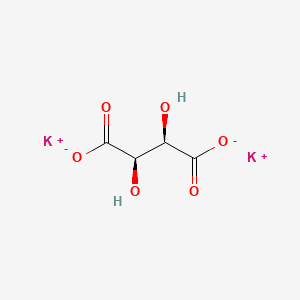

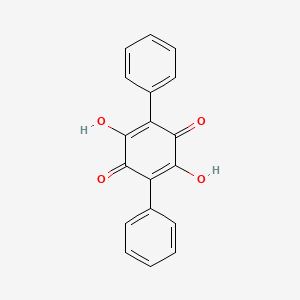

Procaine Penicillin G's chemical properties are defined by its beta-lactam ring, essential for its antibacterial activity. The compound undergoes various reactions, including hydrolysis by beta-lactamases, which can lead to antibiotic resistance. Its reaction with various substrates has been explored to optimize antibiotic synthesis, as demonstrated by Deng et al. (2016), who established a cascade synthesis method for semi-synthetic penicillins from penicillin G potassium salt (Deng et al., 2016).

Aplicaciones Científicas De Investigación

Treatment of Bacterial Infections

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is an antibiotic used in the treatment of bacterial infections . It works by preventing bacteria from forming the bacterial protective covering (cell wall) which is needed for them to survive .

- Methods of Application : It is typically administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills bacteria, aiding in the treatment of various bacterial infections .

Environmental Impact Study

- Scientific Field : Environmental Science

- Application Summary : A study was conducted to determine the influence of Procaine Penicillin on the swimming behavior and physiological activity of a freshwater invertebrate Daphnia magna .

- Methods of Application : Daphnia magna were exposed to Procaine Penicillin at concentrations of 11.79 mg/L, 117.9 mg/L, and 1179 mg/L for 2 hours and 24 hours .

Photocatalytic Degradation Study

- Scientific Field : Environmental Chemistry

- Application Summary : A study was designed to synthesize and characterize calcium oxide nanoparticles (using mangrove oyster shell as a precursor) and apply the synthesized nanoparticles as a photocatalyst to degrade Procaine Penicillin in an aqueous solution .

- Methods of Application : The photocatalyzed degradation of the drug was conducted under natural sunlight, and the influence of parameters such as the period of contact, catalyst load, pH, initial drug concentration, and ionic strength was investigated concerning the degradation profile .

- Results or Outcomes : The results obtained from response surface analysis indicated that an optimum degradation efficiency of about 93% can be obtained at a concentration, pH, and catalyst dosage of 0.125 M, 2, and 0.20 g respectively .

Treatment of Syphilis

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is used for the treatment of all stages of syphilis caused by the bacterium Treponema pallidum .

- Methods of Application : It is administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills the bacteria causing syphilis, aiding in the treatment of this sexually transmitted disease .

Treatment of Anthrax

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is used for the treatment of anthrax, an infection caused by the bacterium Bacillus anthracis .

- Methods of Application : It is administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills the bacteria causing anthrax, aiding in the treatment of this serious disease .

Treatment of Diphtheria

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is used for the treatment of diphtheria, an infection caused by the bacterium Corynebacterium diphtheriae .

- Methods of Application : It is administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills the bacteria causing diphtheria, aiding in the treatment of this serious disease .

Treatment of Mouth Infections

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is used for the treatment of mouth infections caused by susceptible bacteria .

- Methods of Application : It is administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills the bacteria causing the mouth infection, aiding in the treatment of this condition .

Treatment of Pneumonia

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is used for the treatment of pneumonia, an infection caused by the bacterium Streptococcus pneumoniae .

- Methods of Application : It is administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills the bacteria causing pneumonia, aiding in the treatment of this serious disease .

Treatment of Cellulitis

- Scientific Field : Medical Science

- Application Summary : Procaine Penicillin G is used for the treatment of cellulitis, an infection caused by the bacterium Staphylococcus aureus .

- Methods of Application : It is administered by injection into a muscle .

- Results or Outcomes : The antibiotic effectively kills the bacteria causing cellulitis, aiding in the treatment of this skin infection .

Safety And Hazards

Procaine Penicillin G may cause allergic reactions in susceptible individuals. It may cause skin irritation, serious eye irritation, and allergy or asthma symptoms if inhaled . It may also cause kidney effects and is toxic to reproduction . Side effects include pain at the site of injection, blood clotting problems, seizures, and allergic reactions including anaphylaxis .

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.C13H20N2O2/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRVRSCEWKLAHX-LQDWTQKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883227 | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Procaine benzylpenicillin is hydrolyzed into penicillin G once it is released from the injection site. Penicillin G attaches to the penicillin-binding proteins on bacterial cell wall and inhibit the transpeptidation enzyme that crosslinks the peptide chains attached to the backbone of the peptidoglycan. The final bactericidal event involves the inactivation of an inhibitor of autolytic enzymes in the cell wall, leading to lysis of the bacterium. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Procaine penicillin G | |

CAS RN |

54-35-3 | |

| Record name | Penicillin G procaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin G Procaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procaine benzylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzylpenicillin procaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLIN G PROCAINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW5K9CIR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-hexyl-2-benzimidazolyl)ethyl]-2-furancarboxamide](/img/structure/B1212136.png)

![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)

![Methyl 2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate](/img/structure/B1212147.png)